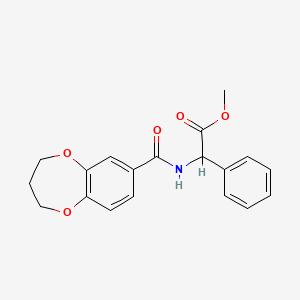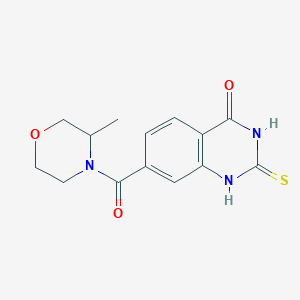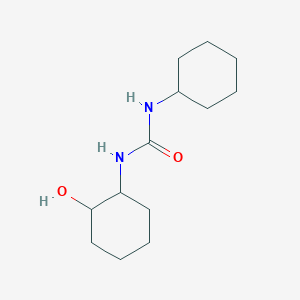
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate, commonly known as MDBP, is a synthetic compound that belongs to the family of psychoactive substances. It is a potent stimulant and has been found to have significant effects on the central nervous system. The compound has been the subject of several scientific studies, which have explored its synthesis, mechanism of action, and potential applications.
作用机制
MDBP exerts its effects on the central nervous system by acting as a potent stimulant. The compound increases the release of dopamine and norepinephrine by inhibiting their reuptake, which leads to an increase in their concentration in the synaptic cleft. This, in turn, leads to an increase in the activation of the corresponding receptors, which produces the stimulant effects of the compound.
Biochemical and Physiological Effects
MDBP has been found to have significant biochemical and physiological effects on the body. Studies have shown that the compound can increase heart rate, blood pressure, and body temperature, which are all characteristic of stimulant drugs. Additionally, the compound has been shown to have significant effects on the reward pathways in the brain, which may contribute to its addictive potential.
实验室实验的优点和局限性
MDBP has several advantages and limitations when used in laboratory experiments. One of the main advantages is its potency, which makes it an effective tool for studying the effects of stimulant drugs on the central nervous system. Additionally, the compound has a relatively long half-life, which allows for sustained effects over a prolonged period. However, one of the main limitations of using MDBP in laboratory experiments is its potential for abuse, which may limit its use in certain settings.
未来方向
There are several future directions for research on MDBP. One area of interest is the potential therapeutic applications of the compound. Studies have shown that MDBP may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other conditions that involve deficits in dopamine and norepinephrine signaling. Additionally, further research is needed to explore the potential risks associated with the use of MDBP, particularly its potential for abuse and addiction. Finally, more studies are needed to explore the potential long-term effects of the compound on the central nervous system and other organ systems.
合成方法
MDBP is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with methyl phenylacetate in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain the final compound.
科学研究应用
MDBP has been the subject of several scientific studies, which have explored its potential applications in various fields. One of the most significant areas of research has been in the field of neuroscience, where the compound has been found to have significant effects on the central nervous system. Studies have shown that MDBP can increase the release of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, motivation, and attention.
属性
IUPAC Name |
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-19(22)17(13-6-3-2-4-7-13)20-18(21)14-8-9-15-16(12-14)25-11-5-10-24-15/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVPIPADGMSSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(3,5-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7572373.png)
![(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7572374.png)

![N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B7572388.png)
![[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7572391.png)

![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)
![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)


![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)